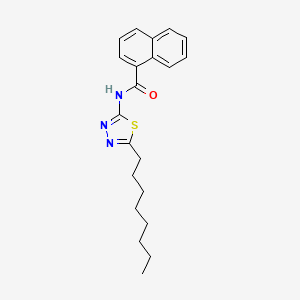![molecular formula C24H16N2O8 B11042529 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11042529.png)
2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound featuring multiple functional groups, including benzodioxole, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Methoxylation: The methoxy group is typically introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step involves coupling the benzodioxole derivatives with the cyano and methoxy-substituted phenyl ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, particularly in enzyme inhibition or receptor binding studies. It could be used in the design of new pharmaceuticals targeting specific biological pathways.
Medicine
Due to its potential biological activity, this compound might be explored for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzodioxole moiety could facilitate binding to hydrophobic pockets in proteins, while the cyano and methoxy groups might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate
Uniqueness
The unique combination of functional groups in This compound provides it with distinct chemical and biological properties. The presence of both benzodioxole and cyano groups allows for diverse reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H16N2O8 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxole-5-carbonylamino)-4-cyano-6-methoxyphenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C24H16N2O8/c1-29-21-7-13(10-25)6-16(26-23(27)14-2-4-17-19(8-14)32-11-30-17)22(21)34-24(28)15-3-5-18-20(9-15)33-12-31-18/h2-9H,11-12H2,1H3,(H,26,27) |
InChI Key |
DQPMJUYJYKQTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC5=C(C=C4)OCO5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)
![N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B11042461.png)
![8-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11042481.png)
![(1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042488.png)
![Butyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11042490.png)
![4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid](/img/structure/B11042492.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042496.png)
![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)
![2-(2,5-difluorophenyl)-4-ethyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11042509.png)
![Phenyl[2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11042513.png)
![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042520.png)

![N-{N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylcarbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11042530.png)
![2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B11042533.png)
